Home > Products > Screening Compounds P41982 > Bupropion hydrochloride
Bupropion hydrochloride - 31677-93-7

Bupropion hydrochloride

Catalog Number: EVT-262131
CAS Number: 31677-93-7
Molecular Formula: C13H19Cl2NO
Molecular Weight: 276.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bupropion hydrochloride is a substituted aminoketone [, ], categorized as an atypical antidepressant. It holds significance in scientific research due to its unique pharmacological profile and diverse applications beyond its clinical use as an antidepressant and smoking cessation aid. Its wide-ranging applications, including its use in various analytical techniques and formulations, make it a valuable subject of scientific investigation.

m-Chlorobenzoyl Chloride

  • Relevance: m-Chlorobenzoyl chloride is a key starting material in the synthesis of Bupropion hydrochloride. []

m-Chloropropiophenone

  • Relevance: m-Chloropropiophenone serves as an important intermediate in several synthetic routes for producing Bupropion hydrochloride. [, , ]
  • Relevance: This compound is a direct precursor to Bupropion hydrochloride. It is reacted with tert-butylamine to form Bupropion free base. [, ]

Bupropion Free Base

  • Relevance: This compound is the direct precursor to Bupropion hydrochloride. It is formed by the reaction of m-chloro-α-bromopropiophenone with tert-butylamine and is subsequently converted to Bupropion hydrochloride by treatment with hydrochloric acid. []

m-Chlorobenzoic Acid

  • Relevance: m-Chlorobenzoic acid is identified as a potential degradation product of Bupropion hydrochloride and its presence is monitored in stability studies of Bupropion hydrochloride formulations. [, ]

Fluoxetine

  • Relevance: Fluoxetine serves as a comparator drug in several studies evaluating the efficacy and safety of Bupropion hydrochloride in treating depression. [, , ]

Naltrexone Hydrochloride

  • Relevance: One study investigated a simultaneous estimation method for Naltrexone hydrochloride and Bupropion hydrochloride in tablet dosage forms, highlighting their potential co-formulation. []

Paroxetine

  • Relevance: Similar to Fluoxetine, Paroxetine is used as a reference drug in studies comparing the efficacy and safety of different doses of Bupropion hydrochloride for treating depression. []

Hydroxychloroquine

  • Relevance: A case report described a patient experiencing a flare of cutaneous lupus erythematosus after taking Bupropion hydrochloride while on Hydroxychloroquine treatment. []

Nicotine

  • Relevance: Bupropion hydrochloride is frequently employed as a smoking cessation aid, and its efficacy is compared to nicotine replacement therapies. [, , ]

Varencline

  • Relevance: Similar to Bupropion hydrochloride, Varenicline is investigated as a potential pharmacotherapy for adolescent smoking cessation. []
Overview

Bupropion hydrochloride is a prescription medication primarily used as an antidepressant and smoking cessation aid. It is classified as a norepinephrine-dopamine reuptake inhibitor, which means it works by increasing the levels of norepinephrine and dopamine in the brain, neurotransmitters that are crucial for mood regulation and reward pathways. The compound was originally developed as an antidepressant but has also gained recognition for its efficacy in helping individuals quit smoking.

Source

Bupropion hydrochloride is synthesized from various chemical precursors, notably m-chloropropiophenone. The synthesis involves multiple steps, including bromination and amination processes, which ultimately yield the hydrochloride salt form of bupropion.

Classification

Bupropion hydrochloride is classified under the following categories:

  • Pharmacological Class: Antidepressants
  • Mechanism of Action: Norepinephrine-dopamine reuptake inhibitor
  • Therapeutic Uses: Treatment of major depressive disorder, seasonal affective disorder, and as an aid in smoking cessation.
Synthesis Analysis

Methods

The synthesis of bupropion hydrochloride involves several key steps:

  1. Bromination: The process begins with the bromination of m-chloropropiophenone using bromine, which can be done in various solvents such as dichloromethane or chloroform .
  2. Amination: The resultant brominated compound undergoes amination with tertiary butylamine to form an intermediate compound.
  3. Hydrochloride Formation: Finally, this intermediate is treated with hydrochloric acid to yield bupropion hydrochloride.

Technical Details

Molecular Structure Analysis

Structure

Bupropion hydrochloride has a complex molecular structure characterized by its aromatic ring system and aliphatic side chains. Its chemical formula is C13_{13}H18_{18}ClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: 240.75 g/mol
  • Chemical Structure: The structure includes a chlorinated phenyl ring attached to a propylamine chain.
Chemical Reactions Analysis

Reactions

The synthesis of bupropion hydrochloride involves several key reactions:

  1. Bromination Reaction:
    m chloropropiophenone+Br2brominated intermediate\text{m chloropropiophenone}+\text{Br}_2\rightarrow \text{brominated intermediate}
  2. Amination Reaction:
    brominated intermediate+t butylamineintermediate amine\text{brominated intermediate}+\text{t butylamine}\rightarrow \text{intermediate amine}
  3. Formation of Hydrochloride Salt:
    intermediate amine+HClbupropion hydrochloride\text{intermediate amine}+\text{HCl}\rightarrow \text{bupropion hydrochloride}

Technical Details

The reactions are typically carried out under controlled conditions to optimize yield and minimize by-products. For example, the bromination step may require careful temperature control to avoid excessive reaction rates that could lead to unwanted side reactions .

Mechanism of Action

Bupropion hydrochloride functions primarily through the inhibition of norepinephrine and dopamine reuptake in the brain. This mechanism leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing mood and reducing cravings associated with nicotine withdrawal.

Process Data

  • Target Neurotransmitters: Norepinephrine and dopamine
  • Effect on Mood: Increases mood elevation and decreases depressive symptoms.
  • Clinical Applications: Proven effective for major depressive disorder and smoking cessation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bupropion hydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol.

Chemical Properties

  • Melting Point: Approximately 205 °C
  • pH Range: The pH of its aqueous solution typically ranges from 4 to 6.
  • Stability: Bupropion hydrochloride is stable under normal conditions but should be protected from light and moisture.
Applications

Bupropion hydrochloride has several scientific uses beyond its primary applications as an antidepressant and smoking cessation aid:

  • Clinical Research: Investigated for potential use in treating anxiety disorders and attention deficit hyperactivity disorder.
  • Pharmacological Studies: Used in studies examining the effects of neurotransmitter modulation on mood disorders.
  • Behavioral Health Interventions: Applied in programs aimed at reducing nicotine dependence among smokers.
Chemical and Pharmacological Profile of Bupropion Hydrochloride

Structural Characterization and Synthesis Pathways

Bupropion hydrochloride (C₁₃H₁₈ClNO·HCl) is a monohydrate crystalline powder with a molecular weight of 276.20 g/mol. Its IUPAC name is (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride. The molecule features a chlorinated phenyl ring attached to a propanone chain, with a tert-butylamino group at the β-carbon position. Key structural elements include:

  • A propiophenone backbone with a meta-chloro substituent on the aromatic ring
  • An aminoketone functional group enabling its classification as a substituted cathinone derivative
  • Chiral center at the α-carbon, though clinically used as a racemate [1] [5]

The industrial synthesis employs a three-step bromination-amination process:

  • Bromination: m-Chloropropiophenone undergoes α-bromination using elemental bromine (50-100°C, 2-6 hours) to yield 2-bromo-1-(3-chlorophenyl)propan-1-one. Solvent-free conditions or haloalkane solvents (dichloromethane, chloroform) optimize yield while minimizing environmental impact [2] [8].
  • Amination: The brominated intermediate reacts with excess tert-butylamine (4-10 equivalents) under reflux (2-6 hours). Nucleophilic displacement replaces bromine with the tert-butylamino group, forming bupropion free base.
  • Salt Formation: The free base is treated with hydrochloric acid, precipitating bupropion hydrochloride crude product. Final purification uses alcohol solvents (ethanol, isopropanol) to achieve pharmaceutical-grade crystals with ≥99% purity and 70-80% overall yield [8].

Table 1: Molecular Properties of Bupropion Hydrochloride

PropertyValue
Chemical FormulaC₁₃H₁₉Cl₂NO
CAS Registry Number31677-93-7
Melting Point233-234°C (dec.)
Solubility (25°C)Freely soluble in water (≈270 mg/mL), methanol; sparingly soluble in ethanol
pKa (Basic Group)7.9
Crystal SystemMonoclinic

Pharmacodynamics: Mechanism of Action as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

Bupropion hydrochloride functions as a dual reuptake inhibitor of norepinephrine (NE) and dopamine (DA), with minimal serotonergic activity. In vitro studies demonstrate:

  • Dopamine Transporter (DAT) Inhibition: IC₅₀ = 520 nM, resulting in 14-26% striatal DAT occupancy at therapeutic doses (150-300 mg/day) [6]
  • Norepinephrine Transporter (NET) Inhibition: IC₅₀ = 660 nM [1] [6]
  • Negligible Serotonin Transporter (SERT) Affinity: IC₅₀ >10,000 nM, explaining its lack of SSRI-like side effects [4] [6]

In vivo microdialysis confirms elevated extracellular DA and NE concentrations in key brain regions:

  • Nucleus accumbens: DA increased by 150%, NE by 125% at 50 mg/kg doses
  • Prefrontal cortex: DA increased by 200%, NE by 150% (critical for executive function modulation) [6] [7]

The metabolite hydroxybupropion contributes significantly to NET inhibition (50% potency of parent drug), while threohydrobupropion and erythrohydrobupropion exhibit 5-fold lower activity. This dual reuptake inhibition:

  • Enhances mesocorticolimbic dopaminergic signaling → improves reward pathway dysfunction in depression
  • Potentiates noradrenergic transmission in the prefrontal cortex → augments attention and arousal [4] [7]

Receptor Binding Affinity and Selectivity: Nicotinic Acetylcholine Receptor Antagonism

Beyond monoamine reuptake inhibition, bupropion demonstrates non-competitive antagonism at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α3β2 and α4β2 subtypes:

  • α4β2 nAChR Inhibition: Kᵢ = 1.6 μM, reducing nicotine-evoked DA release by 60-80% in the nucleus accumbens
  • α3β4 nAChR Activity: Moderate antagonism (Kᵢ = 5.3 μM) contributing to autonomic effects [1] [4]

This nAChR blockade:

  • Disrupts nicotine reward pathways by preventing nicotine-induced DA surges
  • Reduces craving and withdrawal symptoms during smoking cessation
  • Explains bupropion’s efficacy as a non-nicotine pharmacotherapy for tobacco dependence [1] [4]

Table 2: Receptor Binding Profile of Bupropion and Metabolites

TargetBupropion Kᵢ/IC₅₀ (μM)Hydroxybupropion Kᵢ/IC₅₀ (μM)Clinical Relevance
DAT0.521.3Dopamine reuptake inhibition
NET0.660.42Norepinephrine reuptake inhibition
SERT>100>100No serotonergic effects
α4β2 nAChR1.63.1Smoking cessation mechanism
H₁ Histamine Receptor>10,000>10,000No sedation
Muscarinic Receptors>10,000>10,000No anticholinergic effects

Pharmacokinetic Properties: Absorption, Metabolism (CYP2B6-Mediated Pathways), and Elimination Dynamics

Table 3: Pharmacokinetic Parameters of Bupropion Formulations

ParameterImmediate-Release (IR)Sustained-Release (SR)Extended-Release (XL)
Tₘₐₓ (hours)1.5-2.03.05.0
Cₘₐₓ (ng/mL)136 (100 mg dose)142 (150 mg dose)138 (300 mg dose)
Bioavailability5-20% (extensive first-pass metabolism)
Plasma Protein Binding84-88% (parent); 77% (hydroxybupropion)
Apparent Vd (L/kg)20-47

Absorption: Bupropion is rapidly absorbed but undergoes significant first-pass hepatic metabolism, resulting in 5-20% absolute bioavailability. Food reduces Cₘₐₓ by 16-19% without affecting AUC. The hydrochloride salt ensures optimal dissolution across pH ranges [1] [5].

Metabolism: Hepatic CYP2B6 is the primary isoform responsible for bupropion’s conversion to active metabolites:

  • Hydroxybupropion: Formed via carbonyl reduction (Cmax ≈ 7x parent drug; AUC ≈ 16x). Accounts for 50% of NET inhibition
  • Threohydrobupropion/erythrohydrobupropion: Minor metabolites via 11β-HSD enzymes
  • CYP2B6 Inhibitors/Inducers: Ritonavir reduces bupropion AUC by 62%; efavirenz decreases exposure by 34% [1] [5] [7]

Elimination:

  • Half-lives: Bupropion = 11-21 hours; hydroxybupropion = 20 hours; threohydrobupropion = 37 hours
  • Excretion: 87% renal (0.5% unchanged), 10% fecal
  • Renal Impairment: Metabolite accumulation requires dose reduction (max 150 mg/day if eGFR <60 mL/min) [1] [3]

Formulation Development: Immediate-Release (IR), Sustained-Release (SR), and Extended-Release (XL) Variants

Formulation advances address bupropion’s dose-dependent seizure risk and short half-life:

Immediate-Release (IR):

  • Technology: Rapid-disintegrating tablets (75 mg, 100 mg)
  • Limitations: TID dosing; Cₘₐₓ:Cₜᵣₒᵤgₕ ratio >5 → increased adverse events
  • Peak-Trough Fluctuation: 300% [3] [5]

Sustained-Release (SR):

  • Technology: Dual polymer matrix (hydrophilic/hydrophobic) for 12-hour release (100 mg, 150 mg, 200 mg)
  • Release Mechanism: Gel-forming polymers (HPMC) control water penetration and drug dissolution
  • Pharmacokinetics: Reduced Cₘₐₓ (29% vs IR); fluctuation index <150%
  • Advantage: BID dosing; reduced seizure incidence to 0.1% [3] [5] [7]

Extended-Release (XL):

  • Technology: Osmotic-controlled release (OROS®) or matrix erosion systems for 24-hour release (150 mg, 300 mg, 450 mg)
  • Release Kinetics: Zero-order kinetics via semipermeable membrane (alcohol-resistant in newer versions)
  • Clinical Impact: Steady plasma concentrations (fluctuation <75%); QD dosing improves adherence
  • Bioequivalence: 522 mg hydrobromide XL ≈ 450 mg hydrochloride XL [3] [5]

Table 4: Key Formulation-Responsive Characteristics

AttributeIRSRXL
Dosing FrequencyTIDBIDQD
Tₘₐₓ Range (hours)1.5-2.52.5-3.54.5-5.5
Fluctuation Index>300%100-150%<75%
Seizure Risk (dose-dependent)0.4-0.6%0.1-0.2%<0.1%
Alcohol-Induced Dose DumpingSignificantModerateMinimal (OROS®)

Properties

CAS Number

31677-93-7

Product Name

Bupropion hydrochloride

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

InChI

InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H

InChI Key

HEYVINCGKDONRU-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl

Synonyms

Amfebutamone hydrochloride; 1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride; 2-tert-Butylamino-1-(3-chlorophenyl)-propan-1-one hydrochloride; Aplenzin Hydrochloride; Bupropion SR Hydrochloride; Elontril Hydrochloride; α-(tert-Butylamin

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.